(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone belongs to a class of chemical compounds known as dipeptidyl peptidase-4 (DPP-4) inhibitors. [, , ] DPP-4 inhibitors are investigated for their potential in treating type 2 diabetes by increasing the levels of incretin hormones in the body, which in turn stimulate insulin production and regulate blood sugar levels. [, ] These compounds are also studied for potential applications in wound healing in diabetic patients. []
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is classified as a DPP-4 inhibitor. [, , ] DPP-4 inhibitors work by selectively binding to and inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). [, ] This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, ] By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP in the body, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and ultimately improved glycemic control. []
The primary application of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, as suggested by its classification as a DPP-4 inhibitor, lies in the field of diabetes research. [, , ] Specifically, it can serve as a valuable tool in:
Furthermore, its potential role in wound healing in diabetic patients makes it relevant to research focused on diabetic complications and regenerative medicine. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: